molecular formula C15H15N3OS B12168872 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12168872
M. Wt: 285.4 g/mol
InChI Key: VULKAPFZBZMEAC-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a compound that combines the structural features of benzimidazole and thiophene Benzimidazole is a heterocyclic aromatic organic compound, while thiophene is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the condensation of 2-(propan-2-yl)-1H-benzimidazole with thiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is unique due to its combined structural features of benzimidazole and thiophene, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-9(2)14-17-11-6-5-10(8-12(11)18-14)16-15(19)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,19)(H,17,18)

InChI Key

VULKAPFZBZMEAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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